molecular formula C11H8O5S B14681671 2-Sulfonaphthalene-1-carboxylic acid CAS No. 30919-00-7

2-Sulfonaphthalene-1-carboxylic acid

Cat. No.: B14681671
CAS No.: 30919-00-7
M. Wt: 252.24 g/mol
InChI Key: NRFFMWTVYMKWPU-UHFFFAOYSA-N
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Description

2-Sulfonaphthalene-1-carboxylic acid: is an organic compound that belongs to the class of sulfonated aromatic carboxylic acids It features a naphthalene ring system substituted with a sulfonic acid group at the 2-position and a carboxylic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfonaphthalene-1-carboxylic acid typically involves the sulfonation of naphthalene followed by carboxylation. One common method is the sulfonation of naphthalene using sulfuric acid to introduce the sulfonic acid group. This is followed by the carboxylation of the resulting sulfonated naphthalene using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Sulfonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonated naphthoquinones.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products:

    Oxidation: Sulfonated naphthoquinones.

    Reduction: Sulfonamides.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2-Sulfonaphthalene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with proteins.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Sulfonaphthalene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further enhancing the compound’s binding affinity.

Comparison with Similar Compounds

    Naphthalene-2-sulfonic acid: Similar structure but lacks the carboxylic acid group.

    Naphthalene-1-carboxylic acid: Similar structure but lacks the sulfonic acid group.

    2-Naphthalenesulfonic acid: Similar structure but the sulfonic acid group is at a different position.

Uniqueness: 2-Sulfonaphthalene-1-carboxylic acid is unique due to the presence of both sulfonic and carboxylic acid groups on the naphthalene ring. This dual functionality allows for a wider range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

CAS No.

30919-00-7

Molecular Formula

C11H8O5S

Molecular Weight

252.24 g/mol

IUPAC Name

2-sulfonaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H8O5S/c12-11(13)10-8-4-2-1-3-7(8)5-6-9(10)17(14,15)16/h1-6H,(H,12,13)(H,14,15,16)

InChI Key

NRFFMWTVYMKWPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)S(=O)(=O)O

Origin of Product

United States

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